molecular formula C16H18N2O3 B11844104 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 89353-40-2

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11844104
CAS No.: 89353-40-2
M. Wt: 286.33 g/mol
InChI Key: DQSRKTOQGTUVNQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of molecules This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a pyrrolidinyl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the quinoline core using ethylating agents such as ethyl bromide or ethyl iodide.

    Addition of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions using pyrrolidine.

    Oxidation and carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid functional group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its quinolone structure, which is known to inhibit bacterial DNA gyrase and topoisomerase IV.

    Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating bacterial infections.

    Biological Research: It is used as a tool compound to study the mechanisms of action of quinolone-based drugs and their interactions with biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.

Comparison with Similar Compounds

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone-based compounds, such as:

    Ciprofloxacin: A widely used antibiotic with a similar quinolone core but different substituents.

    Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.

    Norfloxacin: A quinolone antibiotic with a different set of functional groups.

The uniqueness of this compound lies in its specific substituents, which may confer different biological activities and pharmacokinetic properties compared to other quinolones.

Biological Activity

1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as the compound) is a quinoline derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of 256.29 g/mol. Its structure features a quinoline backbone substituted with a pyrrolidine moiety, which is critical for its biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of the compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, similar to other quinolone derivatives.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study:
In a study involving T-24 bladder cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated that the compound induced cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent research indicates that the compound may possess neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This effect is attributed to its capacity to modulate inflammatory cytokines and reduce ROS levels.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
  • Reactive Oxygen Species Generation : By inducing oxidative stress, it promotes apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : It appears to inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Properties

CAS No.

89353-40-2

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

1-ethyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C16H18N2O3/c1-2-17-10-13(16(20)21)15(19)12-6-5-11(9-14(12)17)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,21)

InChI Key

DQSRKTOQGTUVNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)O

Origin of Product

United States

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